chemical structure of (2R)-2-(4-bromophenoxy)propanoic acid
chemical structure of (2R)-2-(4-bromophenoxy)propanoic acid
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of (2R)-2-(4-bromophenoxy)propanoic acid
Authored by: Gemini, Senior Application Scientist
Introduction
(2R)-2-(4-bromophenoxy)propanoic acid is a chiral carboxylic acid belonging to the class of aryloxypropanoic acids. The molecule's significance is rooted in its stereochemistry; the chiral center at the C2 position of the propanoic acid chain dictates its three-dimensional orientation, which is crucial for its interaction with biological systems. As with many chiral molecules, one enantiomer often exhibits desired pharmacological activity while the other may be less active or even contribute to undesirable side effects. Arylpropionic acid derivatives are a well-established and important class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example.[1] This guide provides an in-depth exploration of the chemical structure, stereoselective synthesis, and comprehensive analytical characterization of the (R)-enantiomer, tailored for researchers and professionals in drug discovery and development.
Molecular Structure and Physicochemical Properties
The fundamental structure consists of a propanoic acid backbone where the C2 carbon is substituted with a 4-bromophenoxy group. This C2 carbon is a stereocenter, giving rise to (R) and (S) enantiomers. The bromo-substituent on the phenyl ring provides a site for further chemical modification and influences the molecule's electronic properties and lipophilicity.
Caption: Chemical structure and key features of the Topic molecule.
Physicochemical Data Summary
Quantitative properties of the parent racemic compound are summarized below. These values are critical for designing experimental conditions, including solvent selection for synthesis, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem |
| Molecular Weight | 245.07 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Physical Form | Solid |
(Note: Data corresponds to the general 2-(4-bromophenoxy)propanoic acid structure, as enantiomer-specific experimental data is not always distinctly reported in databases.)
Synthesis and Enantioselective Control
Obtaining enantiomerically pure (2R)-2-(4-bromophenoxy)propanoic acid is paramount for its application in drug development. While classical synthesis yields a racemic mixture, advanced techniques are required to isolate the desired (R)-enantiomer. The most common strategies involve either chiral resolution of the racemate or asymmetric synthesis.
Synthesis of Racemic 2-(4-bromophenoxy)propanoic acid
A standard approach to the racemic parent compound is the Williamson ether synthesis. This involves the reaction of 4-bromophenol with a 2-bromopropanoate ester, followed by hydrolysis of the resulting ester.
Protocol:
-
Step 1: Ether Formation. 4-bromophenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like DMF.
-
Step 2: Nucleophilic Substitution. Ethyl-2-bromopropanoate is added to the resulting phenoxide. The phenoxide acts as a nucleophile, displacing the bromide on the propanoate to form ethyl 2-(4-bromophenoxy)propanoate.
-
Step 3: Hydrolysis. The ester is hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH), followed by acidification (e.g., with HCl) to yield the racemic acid.
Enantioselective Synthesis via Kinetic Resolution
Kinetic resolution is a highly effective technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One field-proven method is the enantioselective esterification using a chiral acyl-transfer catalyst.[3][4]
Caption: Workflow for obtaining the (R)-enantiomer via kinetic resolution.
Protocol for Kinetic Resolution: [3][4]
-
Activation: The racemic acid is activated in situ. Pivalic anhydride (Piv₂O) serves as an effective activating agent.
-
Enantioselective Esterification: An achiral alcohol, such as bis(α-naphthyl)methanol, is added along with a chiral acyl-transfer catalyst, for example, (+)-benzotetramisole ((+)-BTM).
-
Mechanism: The chiral catalyst preferentially catalyzes the esterification of one enantiomer (e.g., the S-enantiomer) at a much faster rate than the other.
-
Outcome: The reaction is stopped at approximately 50% conversion. The resulting mixture contains the unreacted, enantioenriched (R)-acid and the newly formed (S)-ester.
-
Purification: The desired (R)-acid is then readily separated from the ester derivative by standard purification techniques such as column chromatography.
The trustworthiness of this protocol lies in its self-validating nature; the enantiomeric excess (ee) of both the recovered acid and the produced ester can be independently measured (e.g., by chiral HPLC) to confirm the efficiency of the resolution.
Structural Elucidation and Analytical Workflow
Confirming the identity, purity, and stereochemistry of (2R)-2-(4-bromophenoxy)propanoic acid requires a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at C2, and the methyl protons at C3. The aromatic protons on the 4-bromophenyl group will appear as two doublets (an AA'BB' system) due to symmetry. The C2 proton will be a quartet, split by the three methyl protons, and the C3 methyl protons will appear as a doublet, split by the single C2 proton.[5]
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carboxyl carbon, the aromatic carbons (with the carbon attached to bromine showing a lower intensity), the ether-linked aromatic carbon, the C2 and C3 carbons of the propanoic acid chain, and the methyl carbon.[6]
Table of Predicted NMR Chemical Shifts (in CDCl₃):
| Group | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity / Notes |
| -COOH | 10.0 - 12.0 | ~175-180 | Broad singlet |
| Aromatic H | ~7.4 (d), ~6.8 (d) | ~157, ~117, ~133, ~116 | Two doublets (AA'BB' system) |
| -CH- (C2) | ~4.7 | ~72 | Quartet (q) |
| -CH₃ (C3) | ~1.6 | ~18 | Doublet (d) |
(Note: These are predicted values based on analogous structures. Actual shifts may vary.)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident, showing two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.[7]
-
Expected [M-H]⁻: m/z 243/245
-
Key Fragments: Loss of the carboxyl group (-45 Da) is a common fragmentation pathway for carboxylic acids.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8][9]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]
-
C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD, are often effective for resolving 2-aryloxycarboxylic acids under normal-phase conditions.[10]
General Protocol:
-
Column: Chiralpak AD-H or equivalent.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is typically used.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 225 nm).
-
Analysis: The (R) and (S) enantiomers will elute at different retention times, allowing for their quantification and the calculation of enantiomeric excess. The elution order must be confirmed using an authenticated standard of one of the pure enantiomers.[11]
Applications in Drug Development and Research
The structural motif of (2R)-2-(4-bromophenoxy)propanoic acid makes it a valuable chiral building block in medicinal chemistry.
-
NSAID Analogs: The arylpropionic acid scaffold is the core of the "profens" class of NSAIDs, which act by inhibiting cyclooxygenase (COX) enzymes.[1] The specific (S)-enantiomer of ibuprofen is the active form. By analogy, the (R)- or (S)-enantiomer of this bromo-substituted compound could serve as a precursor or a candidate for novel anti-inflammatory agents with potentially different potency, selectivity, or pharmacokinetic profiles.
-
Chiral Synthons: Enantiomerically pure molecules are critical starting materials for the total synthesis of complex drug targets. The carboxylic acid and the bromo-aromatic ring are versatile functional handles for further chemical transformations, such as amide bond formation or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Prodrug Development: The carboxylic acid group can be esterified to create prodrugs, which may improve properties like oral bioavailability or reduce gastrointestinal side effects.[12] The ester would then be hydrolyzed in vivo to release the active carboxylic acid.
Conclusion
(2R)-2-(4-bromophenoxy)propanoic acid is a molecule of significant interest due to its defined stereochemistry and its place within the pharmacologically relevant class of aryloxypropanoic acids. Its successful application hinges on robust methods for stereoselective synthesis, such as kinetic resolution, which can provide the enantiomerically pure material required for preclinical and clinical development. A comprehensive suite of analytical techniques, including NMR, MS, IR, and particularly chiral HPLC, is essential for its complete structural verification and quality control. This guide provides the foundational knowledge and technical insights necessary for researchers and scientists to effectively synthesize, characterize, and utilize this valuable chiral building block in the pursuit of novel therapeutics.
References
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Tengeiji, A., Nakata, K., Ono, K., & Shiina, I. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tokyo University of Science. [Link]
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Tengeiji, A., et al. (2012). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. ResearchGate. [Link]
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Unknown Author. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]
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Witte, D. T., et al. (1993). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
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